REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[N+:14]([O-])([OH:16])=[O:15].C(=O)(O)[O-].[Na+]>OS(O)(=O)=O.O=S(=O)=O>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:3])=[O:4] |f:2.3,4.5|
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Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
90 mL
|
Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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OS(=O)(=O)O.O=S(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 4 days at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added dropwise
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Type
|
ADDITION
|
Details
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was then poured
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Type
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CUSTOM
|
Details
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onto crushed ice
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Type
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FILTRATION
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Details
|
The solid precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give, as a pale beige solid D11 (15.6 g)
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |